molecular formula C21H22F3N3O4S B2424300 N1-(2,4-difluorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898415-19-5

N1-(2,4-difluorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2424300
CAS RN: 898415-19-5
M. Wt: 469.48
InChI Key: VJFYRWGGUZLNPS-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H22F3N3O4S and its molecular weight is 469.48. The purity is usually 95%.
BenchChem offers high-quality N1-(2,4-difluorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,4-difluorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis Applications

N1-(2,4-difluorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide and its derivatives find applications in chemical synthesis, particularly in oxidative enantioselective α-fluorination of aliphatic aldehydes enabled by N-heterocyclic carbene catalysis. This process allows for the direct formation of C-F bonds at the α position of simple aliphatic aldehydes, overcoming challenges such as competitive difluorination and nonfluorination, and proceeds with high to excellent enantioselectivities (Fangyi Li, Zijun Wu, Jian Wang, 2014).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of N1-(2,4-difluorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide have been synthesized and evaluated for their potential as drug candidates for Alzheimer's disease. These derivatives were synthesized through a series of steps starting from ethyl piperidin-3-carboxylate and were evaluated for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme. The synthesized compounds were subjected to spectral analysis for structural elucidation, and their enzyme inhibition activities were assessed to evaluate their validity as new drug candidates (A. Rehman, K. Nafeesa, M. Abbasi, S. Siddiqui, S. Rasool, S. A. Shah, M. Ashraf, 2018).

Material Science

The compound also finds applications in material science, particularly in the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates. The synthesis involved converting ethyl piperidin-4-carboxylate to a series of N-substituted derivatives, which were then screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme. The antibacterial activity of these derivatives was also evaluated, indicating their potential utility in material science applications (Kashif Iqbal, Q. Jamal, J. Iqbal, M. Afreen, Muhammad Zeeshan Ahmed Sandhu, Eshwa Dar, U. Farooq, M. Mushtaq, N. Arshad, M. Iqbal, 2017).

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O4S/c22-14-4-7-17(8-5-14)32(30,31)27-12-2-1-3-16(27)10-11-25-20(28)21(29)26-19-9-6-15(23)13-18(19)24/h4-9,13,16H,1-3,10-12H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFYRWGGUZLNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-difluorophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

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